N-((1-(trifluoromethyl)piperidin-2-yl)methyl)propan-2-amine
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Overview
Description
N-((1-(trifluoromethyl)piperidin-2-yl)methyl)propan-2-amine is a synthetic organic compound that features a piperidine ring substituted with a trifluoromethyl group and a propan-2-amine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(trifluoromethyl)piperidin-2-yl)methyl)propan-2-amine typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a variety of methods, including the reductive amination of ketones or aldehydes with amines.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under conditions that promote nucleophilic substitution.
Attachment of the Propan-2-Amine Moiety: The final step involves the attachment of the propan-2-amine group to the piperidine ring, which can be achieved through reductive amination or other suitable coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents that enhance reaction efficiency and selectivity are often employed in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N-((1-(trifluoromethyl)piperidin-2-yl)methyl)propan-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or the amine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Trifluoromethyl iodide in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-((1-(trifluoromethyl)piperidin-2-yl)methyl)propan-2-amine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its effects on the central nervous system.
Materials Science: Its unique structural properties make it a candidate for use in the development of novel materials with specific electronic or mechanical properties.
Biological Studies: The compound is used in studies exploring its interactions with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of N-((1-(trifluoromethyl)piperidin-2-yl)methyl)propan-2-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for these targets, potentially leading to significant biological effects . The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: Compounds such as piperine and evodiamine share the piperidine ring structure and exhibit various biological activities.
Trifluoromethyl Compounds: Compounds containing the trifluoromethyl group, such as trifluoromethylbenzene, are known for their unique chemical properties and applications in medicinal chemistry.
Uniqueness
N-((1-(trifluoromethyl)piperidin-2-yl)methyl)propan-2-amine is unique due to the combination of the piperidine ring and the trifluoromethyl group, which imparts distinct chemical and biological properties. This combination enhances its potential as a versatile compound in various scientific and industrial applications.
Properties
Molecular Formula |
C10H19F3N2 |
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Molecular Weight |
224.27 g/mol |
IUPAC Name |
N-[[1-(trifluoromethyl)piperidin-2-yl]methyl]propan-2-amine |
InChI |
InChI=1S/C10H19F3N2/c1-8(2)14-7-9-5-3-4-6-15(9)10(11,12)13/h8-9,14H,3-7H2,1-2H3 |
InChI Key |
HRKLIQHQVQHJAE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NCC1CCCCN1C(F)(F)F |
Origin of Product |
United States |
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